H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH
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Overview
Description
The compound H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final peptide product .
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Peptides like H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various biological pathways, leading to the desired therapeutic or biochemical effects. For instance, peptides can bind to cell surface receptors, initiating signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- H2N-Lys-Leu-Val-Phe-Phe-Ala-Asn-Phe-Glu-Asp-Gly-Ile-Arg-Arg-Leu-Glu-Gln-Ala-Ile-Trp-Ile-Glu-Pro-Arg-Met-OH
- H2N-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PheAla-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
Uniqueness
The uniqueness of H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity compared to other peptides .
Properties
Molecular Formula |
C61H92N14O19 |
---|---|
Molecular Weight |
1325.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C61H92N14O19/c1-31(2)24-37(63)52(84)74-50(33(5)6)60(92)73-41(26-36-18-12-9-13-19-36)55(87)70-40(25-35-16-10-8-11-17-35)54(86)66-34(7)51(83)68-38(21-22-47(79)80)53(85)72-43(28-48(81)82)57(89)75-49(32(3)4)59(91)65-29-46(78)67-44(30-76)58(90)71-42(27-45(64)77)56(88)69-39(61(93)94)20-14-15-23-62/h8-13,16-19,31-34,37-44,49-50,76H,14-15,20-30,62-63H2,1-7H3,(H2,64,77)(H,65,91)(H,66,86)(H,67,78)(H,68,83)(H,69,88)(H,70,87)(H,71,90)(H,72,85)(H,73,92)(H,74,84)(H,75,89)(H,79,80)(H,81,82)(H,93,94)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |
InChI Key |
CHTQGLMJAUMOSZ-GWTLYKIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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